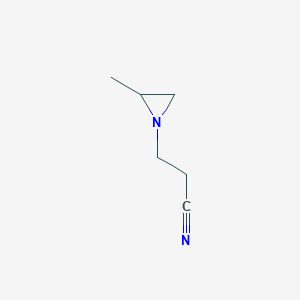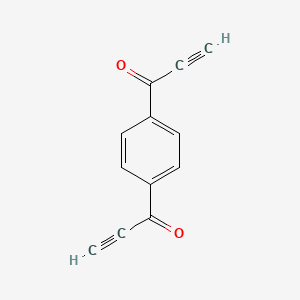
Cyclopentaneaceticacid, 2-carboxy-3-methyl-(8CI,9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopentaneaceticacid, 2-carboxy-3-methyl-(8CI,9CI) is an organic compound with the molecular formula C9H14O4This compound is characterized by a cyclopentane ring substituted with a carboxylic acid and a methyl group, making it a versatile molecule in organic synthesis and various applications .
準備方法
Synthetic Routes and Reaction Conditions
Cyclopentaneaceticacid, 2-carboxy-3-methyl-(8CI,9CI) can be synthesized through several methods. One common approach involves the palladium-catalyzed hydrocarboxylation of cyclopentene. This reaction involves the addition of carbon monoxide and water to cyclopentene in the presence of a palladium catalyst, resulting in the formation of the carboxylic acid .
Another method involves the base-induced ring contraction of 2-chlorocyclohexanone to give the ester methyl cyclopentanecarboxylate, which can then be hydrolyzed to the carboxylic acid .
Industrial Production Methods
Industrial production of Cyclopentaneaceticacid, 2-carboxy-3-methyl-(8CI,9CI) typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
化学反応の分析
Types of Reactions
Cyclopentaneaceticacid, 2-carboxy-3-methyl-(8CI,9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
科学的研究の応用
Cyclopentaneaceticacid, 2-carboxy-3-methyl-(8CI,9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
作用機序
The mechanism of action of Cyclopentaneaceticacid, 2-carboxy-3-methyl-(8CI,9CI) involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The cyclopentane ring provides structural stability, while the methyl group can affect the compound’s hydrophobicity and steric properties.
類似化合物との比較
Cyclopentaneaceticacid, 2-carboxy-3-methyl-(8CI,9CI) can be compared with other similar compounds, such as:
Cyclopentanecarboxylic acid: This compound has a similar cyclopentane ring but lacks the additional carboxylic acid and methyl group, making it less versatile in certain reactions.
Cyclopentaneacetic acid: Similar to Cyclopentaneaceticacid, 2-carboxy-3-methyl-(8CI,9CI), but without the methyl group, affecting its reactivity and applications.
The unique combination of functional groups in Cyclopentaneaceticacid, 2-carboxy-3-methyl-(8CI,9CI) makes it a valuable compound in various fields of research and industry.
特性
CAS番号 |
25362-67-8 |
|---|---|
分子式 |
C9H14O4 |
分子量 |
186.20 g/mol |
IUPAC名 |
2-(carboxymethyl)-5-methylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O4/c1-5-2-3-6(4-7(10)11)8(5)9(12)13/h5-6,8H,2-4H2,1H3,(H,10,11)(H,12,13) |
InChIキー |
CSBVBDDIVGIGMF-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(C1C(=O)O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(Chlorosilyl)methyl]-silane](/img/structure/B14693002.png)
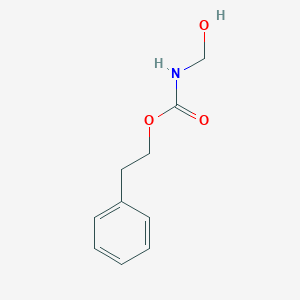

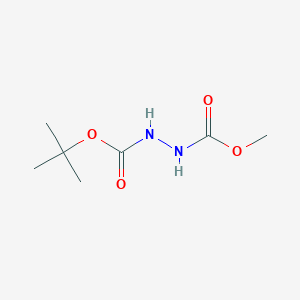
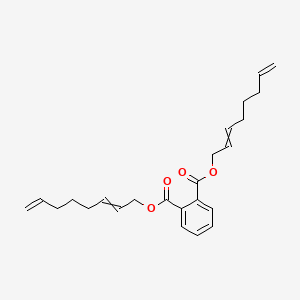
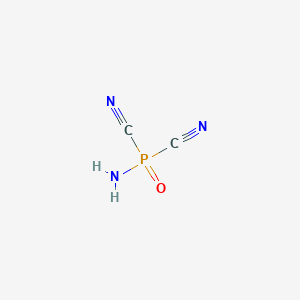


![9-(1,2,3,4,7,7-Hexachloro-5-bicyclo[2.2.1]hept-2-enyl)-1-piperidin-1-ylnonan-1-one](/img/structure/B14693030.png)
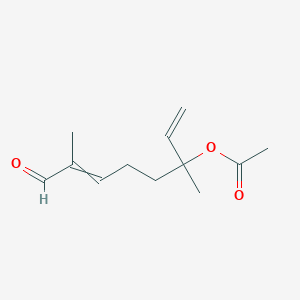
![1-N,4-N-bis[(3,4-dimethoxyphenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14693037.png)
